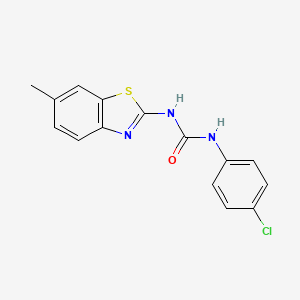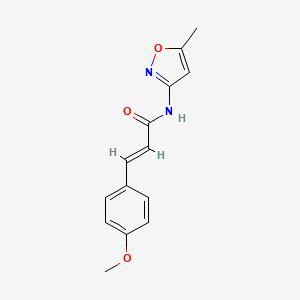
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIA and is a member of the acrylamide family of compounds. MIA has been found to possess unique properties that make it useful in different scientific applications.
Mecanismo De Acción
The mechanism of action of MIA is complex and varies depending on the application. In the case of its antitumor activity, MIA has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and eventually leads to apoptosis. In the case of its anti-inflammatory activity, MIA inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This inhibition leads to a reduction in inflammation. In the case of its analgesic activity, MIA inhibits the activity of voltage-gated sodium channels, which are essential for pain signal transmission.
Biochemical and Physiological Effects:
MIA has been found to have various biochemical and physiological effects. In vitro studies have shown that MIA can inhibit the growth of cancer cells and induce apoptosis. MIA has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MIA has been found to possess analgesic properties by inhibiting the transmission of pain signals. In vivo studies have shown that MIA can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its unique properties make it useful in various scientific applications. However, MIA also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, MIA can be toxic at high doses, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for research on MIA. One potential application is in the development of new cancer treatments. MIA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study. Another potential application is in the development of new anti-inflammatory and analgesic drugs. MIA has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of MIA and its potential applications in other fields.
Métodos De Síntesis
The synthesis of MIA is a complex process that involves several steps. The most common method of synthesizing MIA is through the reaction of 4-methoxyphenylacetic acid with 5-methyl-3-isoxazolecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified using column chromatography to obtain pure MIA.
Aplicaciones Científicas De Investigación
MIA has been extensively studied in various scientific fields due to its potential applications. In the field of medicinal chemistry, MIA has been found to possess antitumor, anti-inflammatory, and analgesic properties. Studies have shown that MIA can inhibit the growth of cancer cells and induce apoptosis. MIA has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MIA has been found to possess analgesic properties by inhibiting the transmission of pain signals.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-9-13(16-19-10)15-14(17)8-5-11-3-6-12(18-2)7-4-11/h3-9H,1-2H3,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGONPMPNASDXNB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)
![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5621378.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-8-methoxychromane-3-carboxamide](/img/structure/B5621380.png)
![2,3-dimethyl-6-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5621384.png)
![methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B5621387.png)
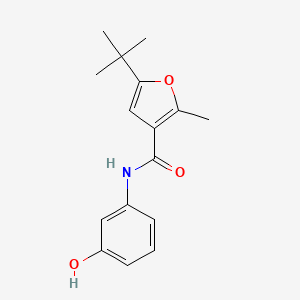
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5621405.png)
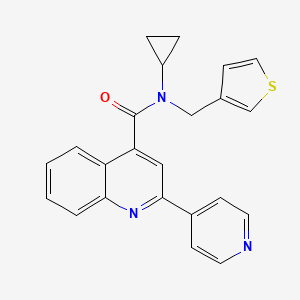
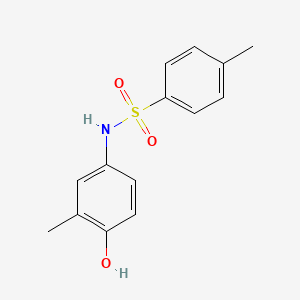
![1-{[7-methyl-2-(4-morpholinyl)-3-quinolinyl]methyl}-4-azepanamine dihydrochloride](/img/structure/B5621424.png)
![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5621432.png)
![methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5621446.png)
![(1S*,5R*)-6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621453.png)
